ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate
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Overview
Description
Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate is an organic compound with the molecular formula C11H14BrNO2. It is a derivative of propanoic acid and contains an amino group and a bromophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 3-bromopropionate and 4-bromoaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-bromophenyl)propanoate: Similar structure but lacks the amino group.
Ethyl 3-amino-3-phenylpropanoate: Similar structure but lacks the bromine atom.
Ethyl 3-(4-chlorophenyl)propanoate: Similar structure but contains a chlorine atom instead of bromine.
Uniqueness
Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate is unique due to the presence of both an amino group and a bromophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14BrNO2 |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1 |
InChI Key |
ZWLFFTWOHGTGEB-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=C(C=C1)Br)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
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